molecular formula C16H21NO6 B558044 Boc-tyr(AC)-OH CAS No. 80971-82-0

Boc-tyr(AC)-OH

Cat. No. B558044
CAS RN: 80971-82-0
M. Wt: 323.34 g/mol
InChI Key: SDJFTIPPLLFDSG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Tyr(AC)-OH is a compound used in research . It has a CAS Number of 80971-82-0 and a molecular weight of 323.35 .


Synthesis Analysis

In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .


Molecular Structure Analysis

The molecular structure of Boc-Tyr(AC)-OH can be analyzed using various spectroscopic methods such as UV–Vis spectroscopy . Spectroscopic properties of tyrosine residues may be employed in structural studies of proteins .


Chemical Reactions Analysis

The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group . In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-Tyr(AC)-OH can be analyzed using various methods. For example, the thermal behavior of compounds with tripeptide side groups can be determined by DTA and TGA methods .

Scientific Research Applications

  • Boc-tyr(AC)-OH is used in enzymatic and chemical synthesis processes. For instance, it was utilized in the chemo-enzymatic synthesis of endomorphin-1, an effective analgesic, showing efficient synthesis with minimal side-chain protection and simple purification (Sun et al., 2011).

  • It has applications in peptide synthesis, particularly as a protected form of tyrosine. Research has shown its usage in the synthesis of various peptides and analogs, such as cholecystokinin analogs, which demonstrate biological activities like agonist and antagonist effects at specific binding sites (Amblard et al., 1993).

  • Boc-tyr(AC)-OH is also used in studies focused on the structural analysis of peptides. Its incorporation into tripeptide model systems has facilitated research in molecular beam experiments combined with laser spectroscopy, helping to understand intrinsic structural properties of bioactive molecules (Schwing et al., 2012).

  • Additionally, it finds use in the preparation and study of bioactive peptides, as indicated by research on peptide nanotubes, wherein terminally protected acyclic tripeptides incorporating Boc-tyr(AC)-OH self-assemble into nanotubes through various noncovalent interactions (Ray et al., 2004).

  • It has been employed in synthesizing specific peptide sequences for medical applications. For instance, its use in the synthesis of a peptide with anti-hepatic cancer activity demonstrates its relevance in drug development (Ding et al., 2004).

Future Directions

The use of Boc-Tyr(AC)-OH in peptide synthesis is expected to continue, especially given its advantages in green chemistry . Future research may focus on further optimizing the synthesis process and exploring new applications of this compound .

properties

IUPAC Name

(2S)-3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJFTIPPLLFDSG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-tyr(AC)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Robles, M Beltrán, V Marchán, Y Pérez, I Travesset… - Tetrahedron, 1999 - Elsevier
Nucleopeptides incorporating, besides the linking residue, other trifunctional amino acids such as lysine, arginine, tryptophan, serine, threonine and tyrosine have been obtained …
Number of citations: 73 www.sciencedirect.com
A Grandas, V Marchán, L Debéthune… - Current Protocols in …, 2007 - Wiley Online Library
Phosphodiester‐linked peptide‐oligonucleotide conjugates (nucleopeptides) are obtained by stepwise solid‐phase procedures. The peptide is first assembled on a suitably derivatized …

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